2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a pyrrolopyrimidine core, a thioether linkage, and an acetamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be quite complex. The pyrrolopyrimidine core suggests a bicyclic structure, and the various substituents (butyl, phenyl, thio, methylbenzyl) will add further complexity .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present. For example, the pyrrolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the thioether and acetamide groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on its specific molecular structure. For example, the presence of polar functional groups like acetamide could influence its solubility in different solvents .Scientific Research Applications
Anticancer Activity
Research by Al-Sanea et al. (2020) explored the synthesis of certain aryloxy groups attached to C2 of the pyrimidine ring in a compound structure similar to the one . These compounds were tested for their anticancer activity against 60 cancer cell lines, with one compound showing significant inhibition against eight cancer cell lines, highlighting the potential of pyrimidine derivatives as anticancer agents Al-Sanea, M. M., et al. (2020).
Coordination Complexes Formation
Klimova et al. (2013) investigated the interaction of acetamidine hydrochloride and p-aminobenzamidine dihydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study underscores the chemical versatility and application of pyrimidine derivatives in forming complex structures Klimova, E., et al. (2013).
Dual Inhibitors of DHFR and TS
Gangjee et al. (2005) designed and synthesized dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activity. These compounds were based on the pyrrolo[2,3-d]pyrimidine scaffold, indicating the potential of such derivatives in therapeutic applications Gangjee, A., et al. (2005).
Antimicrobial Activity
Bondock et al. (2008) utilized a compound structurally related to the query to synthesize new heterocycles with reported antimicrobial activity. This illustrates the application of pyrimidine derivatives in developing new antimicrobial agents Bondock, S., et al. (2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2S/c1-3-4-14-30-25(32)24-23(21(16-28-24)20-8-6-5-7-9-20)29-26(30)33-17-22(31)27-15-19-12-10-18(2)11-13-19/h5-13,16,28H,3-4,14-15,17H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUIZBIGHQZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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